Flupamesone
Description
Properties
CAS No. |
55461-42-2 |
|---|---|
Molecular Formula |
C73H78F2O16 |
Molecular Weight |
1249.4 g/mol |
IUPAC Name |
[2-[(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 4-[[3-[2-[(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethoxy]carbonyl-2-methoxynaphthalen-1-yl]methyl]-3-methoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C73H78F2O16/c1-64(2)88-58-32-52-50-21-19-40-29-42(76)23-25-66(40,5)70(50,74)54(78)34-68(52,7)72(58,90-64)56(80)36-86-62(82)48-27-38-15-11-13-17-44(38)46(60(48)84-9)31-47-45-18-14-12-16-39(45)28-49(61(47)85-10)63(83)87-37-57(81)73-59(89-65(3,4)91-73)33-53-51-22-20-41-30-43(77)24-26-67(41,6)71(51,75)55(79)35-69(53,73)8/h11-18,23-30,50-55,58-59,78-79H,19-22,31-37H2,1-10H3/t50-,51-,52-,53-,54-,55-,58+,59+,66-,67-,68-,69-,70-,71-,72+,73+/m0/s1 |
InChI Key |
BVCDTHYWRLBGTG-YIVOTWLUSA-N |
SMILES |
CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)COC(=O)C6=CC7=CC=CC=C7C(=C6OC)CC8=C(C(=CC9=CC=CC=C98)C(=O)OCC(=O)C12C(CC3C1(CC(C1(C3CCC3=CC(=O)C=CC31C)F)O)C)OC(O2)(C)C)OC)C)O)F)C)C |
Isomeric SMILES |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)COC(=O)C5=CC6=CC=CC=C6C(=C5OC)CC7=C(C(=CC8=CC=CC=C87)C(=O)OCC(=O)[C@@]91[C@@H](C[C@@H]2[C@@]9(C[C@@H]([C@]4([C@H]2CCC2=CC(=O)C=C[C@@]24C)F)O)C)OC(O1)(C)C)OC)CCC1=CC(=O)C=C[C@@]13C)F)O |
Canonical SMILES |
CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)COC(=O)C6=CC7=CC=CC=C7C(=C6OC)CC8=C(C(=CC9=CC=CC=C98)C(=O)OCC(=O)C12C(CC3C1(CC(C1(C3CCC3=CC(=O)C=CC31C)F)O)C)OC(O2)(C)C)OC)C)O)F)C)C |
Synonyms |
flupamesone Flutenal UR 105 |
Origin of Product |
United States |
Comparison with Similar Compounds
Triamcinolone Acetonide
- Structural Differences: Triamcinolone acetonide lacks the naphthoate ester and fluorine substitution at C7. Instead, it features an acetonide group at C16/C17 and a hydroxyl group at C21, reducing its lipophilicity compared to this compound .
- Skin Retention: A 1975 kinetic study using tritium-labeled compounds revealed that this compound forms a reservoir in the epidermis (400–700 µm depth) and persists longer in the skin than triamcinolone acetonide. This prolonged retention is attributed to this compound’s higher lipophilicity and esterified side chains .
Betamethasone 17-Valerate
Key Findings:
This compound vs. Triamcinolone Acetonide: this compound’s structural modifications confer superior epidermal retention, which may enhance localized activity and reduce dosing frequency . However, triamcinolone acetonide remains preferred for broader inflammatory conditions due to its established safety profile.
This compound vs. Betamethasone 17-Valerate : Despite similar efficacy in eczema management, this compound’s prolonged skin residence time may offer advantages in chronic cases requiring sustained anti-inflammatory effects. Betamethasone, however, is faster-acting due to rapid ester hydrolysis .
Q & A
Q. What ethical considerations are critical when transitioning this compound from animal models to human trials?
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